molecular formula C6H9N3O B11781246 2-Methoxy-5-methylpyrimidin-4-amine

2-Methoxy-5-methylpyrimidin-4-amine

Cat. No.: B11781246
M. Wt: 139.16 g/mol
InChI Key: GAUNWPNZBQOHGF-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C6H9N3O It is a derivative of pyrimidine, characterized by the presence of a methoxy group at the 2-position and a methyl group at the 5-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-methylpyrimidin-4-amine typically involves the use of 2-methoxy-5-nitro-4-methyl-6-chloropyrimidine as a starting material. The process includes several steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify the amino group.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

2-Methoxy-5-methylpyrimidin-4-amine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 2-Methoxy-4-methylpyrimidin-5-amine
  • 4-Methoxy-2-methylpyrimidin-5-amine
  • 2-Aminopyrimidine derivatives

Comparison: Compared to similar compounds, 2-Methoxy-5-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of both methoxy and methyl groups at specific positions enhances its reactivity and potential biological activity .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

2-methoxy-5-methylpyrimidin-4-amine

InChI

InChI=1S/C6H9N3O/c1-4-3-8-6(10-2)9-5(4)7/h3H,1-2H3,(H2,7,8,9)

InChI Key

GAUNWPNZBQOHGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1N)OC

Origin of Product

United States

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